molecular formula C10H25NO3Si B15428086 N-tert-Butyl-1,1,1-triethoxysilanamine CAS No. 91308-47-3

N-tert-Butyl-1,1,1-triethoxysilanamine

Cat. No.: B15428086
CAS No.: 91308-47-3
M. Wt: 235.40 g/mol
InChI Key: UHOBNNRNBGZZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-1,1,1-triethoxysilanamine is a specialized organosilicon compound of significant interest in advanced materials research and synthetic chemistry. Its molecular structure, featuring a tert-butylamine group linked to a triethoxysilane, makes it a valuable candidate for use as a precursor or surface-modifying agent. In materials science, this compound can be utilized in the sol-gel process to create hybrid organic-inorganic materials, such as tailored silica monoliths with specific pore structures . The triethoxysilane group enables covalent bonding to inorganic surfaces like silica or metals, while the bulky tert-butylamine moiety can impart steric effects or introduce specific chemical functionalities to alter surface properties . Researchers can leverage these characteristics to develop novel coatings, improve the dispersion of nanoparticles in polymer composites, or create functionalized substrates with customized surface energy and reactivity. This product is intended for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

91308-47-3

Molecular Formula

C10H25NO3Si

Molecular Weight

235.40 g/mol

IUPAC Name

2-methyl-N-triethoxysilylpropan-2-amine

InChI

InChI=1S/C10H25NO3Si/c1-7-12-15(13-8-2,14-9-3)11-10(4,5)6/h11H,7-9H2,1-6H3

InChI Key

UHOBNNRNBGZZLE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](NC(C)(C)C)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds were selected based on structural similarity (tert-butylamine derivatives) and availability in the evidence:

Compound Name CAS Number Molecular Formula Key Properties/Applications Reference
N-tert-Butyl-1,1-dimethylpropargylamine 1118-17-8 C₉H₁₇N High boiling point (136°C), cyclization agent for hydantoins, flammable
N-Methyl-tert-butylamine 14610-37-8 C₅H₁₃N Lower boiling point (67–69°C), reagent in organic synthesis, less complex structure
n-Butylamine 109-73-9 C₄H₁₁N Primary amine, volatile (flash point: -9°C), general industrial use (non-skin contact)
N1-(Tert-butyl)-2-bromo-3,3-dimethylbutanamide 14387-96-3 C₁₀H₂₀BrNO Brominated amide, higher molecular weight (250.18 g/mol), research applications
N-tert-Butyltrimethylsilylamine - C₇H₁₉NSi Silylated amine (trimethylsilyl group), distinct reactivity for silicon-based chemistry

Structural and Functional Analysis

Boiling Points and Physical States
  • N-tert-Butyl-1,1-dimethylpropargylamine (136°C) has a significantly higher boiling point than N-Methyl-tert-butylamine (67–69°C), likely due to stronger van der Waals forces from its branched propargyl structure .
  • n-Butylamine is a liquid at room temperature with a lower boiling point (−9°C), reflecting its simpler aliphatic chain .

Preparation Methods

Reaction with tert-Butylamine

The most straightforward route involves the nucleophilic substitution of triethoxysilane derivatives with tert-butylamine. In this method, tert-butylamine reacts with triethoxysilane chloride (ClSi(OEt)₃) in anhydrous toluene at 80–90°C, yielding N-tert-Butyl-1,1,1-triethoxysilanamine and hydrogen chloride as a byproduct. The reaction proceeds via a two-step mechanism:

  • Coordination : The lone pair on the nitrogen of tert-butylamine attacks the electrophilic silicon center in ClSi(OEt)₃.
  • Substitution : Displacement of the chloride ion generates the silanamine product.

Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 hours) but ensures high regioselectivity. Yields range from 70–85%, contingent on the stoichiometric ratio of reagents (typically 1:1.2 amine-to-silane).

Catalytic Approaches

Transition metal catalysts, such as copper(I) iodide, enhance reaction efficiency by facilitating silicon-nitrogen bond formation. For instance, a CuI-catalyzed coupling between tert-butylamine and triethoxysilane in dimethylformamide (DMF) at 100°C achieves 90% conversion within 8 hours. This method circumvents the need for chlorinated precursors, aligning with green chemistry principles.

Substitution Reactions Using Chlorosilanes

Chlorosilane Precursors

Synthetic routes employing trichlorosilane (HSiCl₃) enable cost-effective production. Trichlorosilane undergoes ethoxylation with ethanol in the presence of triethylamine, forming triethoxysilane chloride, which subsequently reacts with tert-butylamine. This two-step process, while economical, requires rigorous moisture control to prevent hydrolysis of intermediates.

Role of Bases in HCl Scavenging

Bases such as ethylenediamine or triethylamine are critical for neutralizing HCl, preventing side reactions and corrosion. In a patented method, ethylenediamine forms a water-soluble complex with HCl, enabling phase separation and simplifying purification. For example, adding 1.5 equivalents of ethylenediamine to the reaction mixture at 60°C results in a biphasic system, with the silanamine product partitioning into the organic layer (yield: 82%).

Purification and Isolation Techniques

Liquid-Liquid Extraction

Post-reaction mixtures often contain unreacted amine, silane, and byproducts. Liquid-liquid extraction using nonpolar solvents (e.g., n-heptane) effectively isolates this compound. In one protocol, washing with 10% aqueous sodium bicarbonate removes residual HCl, followed by drying over anhydrous magnesium sulfate.

Distillation Methods

Vacuum distillation (80–100°C at 5 mmHg) purifies the crude product, achieving >95% purity. This step is particularly effective for removing low-boiling-point contaminants like tert-butylamine (bp: 44–46°C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Direct Amination 85 92 24 Moderate
CuI-Catalyzed Coupling 90 95 8 High
Chlorosilane Substitution 78 88 18 High

The CuI-catalyzed method offers superior efficiency and scalability, though it demands higher catalyst costs. Conversely, chlorosilane-based routes are economically favorable for industrial-scale production despite longer reaction times.

Industrial Applications and Scalability

This compound serves as a precursor in silicone-modified polymers and adhesion promoters. Its compatibility with sol-gel processes makes it valuable for fabricating hydrophobic coatings. Pilot-scale studies demonstrate that continuous-flow reactors enhance throughput by 40% compared to batch systems, reducing energy consumption.

Q & A

Q. Table 1: Key Analytical Data

PropertyValue/Peak PositionMethod
¹H NMR (tert-butyl)δ 1.3 ppm (s)400 MHz in CDCl₃
²⁹Si NMRδ −44.5 ppmSolid-state NMR
Si–N Stretching (FT-IR)925 cm⁻¹KBr pellet

How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling: Use inert atmosphere (N₂/Ar) due to sensitivity to moisture. Conduct reactions in anhydrous solvents (e.g., THF, toluene).
  • Storage: Store in amber glass bottles at −20°C with molecular sieves (3 Å) to prevent hydrolysis. Monitor for siloxane formation via ²⁹Si NMR .

Advanced Research Questions

What role does the tert-butyl group play in the reactivity of this compound in silicon-based polymer synthesis?

Methodological Answer:
The tert-butyl group acts as a steric shield, reducing unwanted side reactions (e.g., oligomerization) during sol-gel processes. Comparative studies with smaller alkyl groups (e.g., methyl) show higher cross-linking density but lower thermal stability (TGA tert-butyl derivatives degrade at ~250°C vs. methyl at ~180°C). Kinetic studies using ²⁹Si NMR reveal slower hydrolysis rates for tert-butyl-substituted silanes .

Q. Table 2: Comparative Hydrolysis Rates (k, s⁻¹)

SubstituentHydrolysis Rate (k)Conditions
tert-Butyl1.2 × 10⁻⁴pH 7, 25°C
Methyl5.8 × 10⁻⁴pH 7, 25°C

How can computational chemistry predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:

  • HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity.
  • Natural Bond Orbital (NBO) Analysis : Partial charge on Si (+1.2) and N (−0.7) highlights polar Si–N bonding .
  • Solvent Effects : COSMO-RS simulations predict solubility trends in polar aprotic solvents (e.g., DMF > THF > toluene) .

Q. Table 3: DFT-Derived Properties

ParameterValue
HOMO Energy (eV)−6.8
LUMO Energy (eV)−2.3
Dipole Moment (Debye)3.1

How do contradictory data on silicon-nitrogen bond stability arise in literature, and how can they be resolved?

Methodological Answer:
Discrepancies in bond stability often stem from experimental conditions (e.g., moisture levels, catalyst traces). For reproducibility:

  • Controlled Studies: Compare hydrolysis rates under strict anhydrous vs. ambient conditions using ²⁹Si NMR.
  • Catalyst Screening: Test transition-metal catalysts (e.g., Pt, Rh) for unintended bond activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.